(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It features a conjugated system with a double bond between the second and third carbon atoms, and it has both a nitro group and a chloro group attached to its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-nitrobenzaldehyde.
Formation of Schiff Base: 4-chloroaniline reacts with 2-nitrobenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated using acryloyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of aromatic compounds with biological molecules.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
(2E)-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloro group in (2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide can influence its reactivity and interactions compared to its analogs with different substituents
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-8-13(9-7-12)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQSTGYMOOOIG-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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